molecular formula C12H15ClN2O3S B2568463 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea CAS No. 321580-48-7

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea

Cat. No.: B2568463
CAS No.: 321580-48-7
M. Wt: 302.77
InChI Key: FFYJJEUCXAHWJU-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea is a synthetic urea derivative intended for research and experimental use. This compound is characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) scaffold, a feature present in other investigated molecules . The integration of a sulfone group and a chloro substituent on the alicyclic ring, combined with a p-tolyl-terminated urea linkage, defines its unique chemical structure. Urea-based compounds with similar structural motifs, particularly those featuring a chlorophenyl group, have been identified as key scaffolds in medicinal chemistry research. For instance, such structures have been explored as negative allosteric modulators (NAMs) of the Cannabinoid type-1 (CB1) receptor . Research into these CB1 NAMs shows promise for investigating novel therapeutic pathways, such as the attenuation of reinstatement of cocaine-seeking behavior in preclinical models . The specific research applications and biological activity profile of this compound require further characterization by qualified researchers. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-8-2-4-9(5-3-8)14-12(16)15-11-7-19(17,18)6-10(11)13/h2-5,10-11H,6-7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYJJEUCXAHWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2CS(=O)(=O)CC2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized through a cyclization reaction involving a suitable diene and a sulfur source under acidic conditions.

    Chlorination: The tetrahydrothiophene ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Oxidation: The chlorinated tetrahydrothiophene is oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Urea Formation: The final step involves the reaction of the chlorinated, oxidized tetrahydrothiophene with p-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides, sulfoxides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name / ID Key Substituents Biological Activity or Yield Structural Features Reference
13b (urea analogue) Phenyl group 76.3% activity High activity due to unsubstituted aryl
13d (urea analogue) p-Tolyl group 20.1% activity Methyl reduces electronic effects
A5 () 4-Hydroxyphenyl, 4-chloro-CF3-phenyl 83% yield Trifluoromethyl enhances stability
3a () p-Tolyl, 1-phenylethyl Antimicrobial Bulky substituents may hinder binding
Target Compound p-Tolyl, tetrahydrothiophene sulfone N/A (inferred) Sulfone increases polarity and stability

Key Findings and Implications

  • Electronic Effects: The sulfone group in the target compound likely enhances solubility and hydrogen-bonding capacity compared to non-sulfonated or trifluoromethylated analogues .
  • Activity Trade-offs : While p-tolyl groups generally reduce activity in urea derivatives (e.g., 13d), the tetrahydrothiophene sulfone moiety may compensate by improving target interaction through conformational adaptability .
  • Synthetic Feasibility : The compound’s synthesis is plausible using established urea-forming reactions, though the tetrahydrothiophene sulfone precursor may require specialized oxidation steps .

Biological Activity

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiourea moiety and a chloro-substituted tetrahydrothiophene structure, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN3O2S, with a molecular weight of approximately 285.75 g/mol. The compound's structure consists of:

  • Thiourea Group : Known for its biological significance.
  • Chloro Group : Enhances reactivity and potential antimicrobial properties.
  • Tetrahydrothiophene Ring : Contributes to the compound's unique chemical properties.

Biological Activity Overview

Research indicates that thiourea derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus .
  • Antitumor Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .
  • Anti-inflammatory Properties : Some derivatives have been investigated for their ability to modulate inflammatory responses .

The mechanism by which this compound exerts its effects may involve interaction with specific biological targets such as enzymes or receptors. This interaction can modulate critical metabolic pathways involved in cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus
AntitumorCytotoxic effects on cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

Several studies have explored the biological activity of thiourea derivatives similar to this compound:

  • Antimicrobial Efficacy Study :
    • A study demonstrated that related compounds exhibited significant antimicrobial activity against multiple strains, suggesting a promising avenue for antibiotic development .
  • Cytotoxicity Assay :
    • In vitro assays revealed that the compound showed significant cytotoxicity against specific cancer cell lines, indicating potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other thiourea derivatives. A comparison with similar compounds highlights its enhanced reactivity and potential biological activity:

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
1-(4-Chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thioureaContains dichlorophenyl groupStrong cytotoxicity against cancer cells
4-Chloro-3-nitrophenylthioureaLacks tetrahydrothiophene ringNotable antimicrobial activity
Benzimidazole derivativesDifferent core structureKnown for inhibition of specific proteins

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